{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine
CAS No.: 1243787-28-1
Cat. No.: VC2818825
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine - 1243787-28-1](/images/structure/VC2818825.png)
Specification
CAS No. | 1243787-28-1 |
---|---|
Molecular Formula | C15H20N2O |
Molecular Weight | 244.33 g/mol |
IUPAC Name | 1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylmethanamine |
Standard InChI | InChI=1S/C15H20N2O/c1-11-9-13(10-16-3)12(2)17(11)14-5-7-15(18-4)8-6-14/h5-9,16H,10H2,1-4H3 |
Standard InChI Key | MKWACJCXQPTECA-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CNC |
Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CNC |
Introduction
Structural Characterization and Properties
{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine is characterized by a heterocyclic pyrrole core with several key structural features. The compound contains a 4-methoxyphenyl group at position 1 of the pyrrole ring, methyl substituents at positions 2 and 5, and a methylaminomethyl group at position 3. This structural arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its potential pharmaceutical relevance.
The presence of the methoxy group on the phenyl ring enhances the compound's lipophilicity, which may significantly affect its pharmacokinetic properties, including membrane permeability and distribution in biological systems. The methylamine moiety provides a basic nitrogen atom that can participate in hydrogen bonding interactions with biological targets, potentially influencing the compound's binding affinity to proteins and receptors.
The 2,5-dimethyl substitution pattern on the pyrrole ring influences the electronic distribution within the heterocyclic system, affecting its aromaticity and reactivity. These methyl groups may provide steric protection to the pyrrole ring, potentially enhancing the compound's stability under physiological conditions and modifying its interaction with biological macromolecules.
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, the predicted physicochemical properties of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine include:
Property | Predicted Value | Significance |
---|---|---|
Molecular Formula | C15H20N2O | Determines elemental composition |
Molecular Weight | ~244.3 g/mol | Affects absorption and distribution |
Lipophilicity (LogP) | ~3.0-3.5 | Indicates moderate lipophilicity |
Hydrogen Bond Acceptors | 3 | Contributes to binding interactions |
Hydrogen Bond Donors | 1 | Affects solubility and permeability |
Rotatable Bonds | 4 | Influences conformational flexibility |
pKa (methylamine) | ~9-10 | Affects ionization state at physiological pH |
The estimated properties suggest that this compound may exhibit drug-like characteristics according to Lipinski's Rule of Five, potentially making it relevant for pharmaceutical applications .
Synthetic Approaches
The synthesis of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine likely involves multiple steps, drawing from established methods for synthesizing substituted pyrroles. While no direct synthesis method is described in the provided sources, a potential synthetic route can be proposed based on related compounds and general pyrrole chemistry.
Proposed Synthetic Pathway
A plausible synthesis route could involve:
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Formation of the 2,5-dimethylpyrrole core
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Introduction of the 4-methoxyphenyl group at N1 position
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Functionalization at the C3 position with a formyl group
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Reductive amination to introduce the methylamine functionality
This synthetic approach shares similarities with methods used for preparing structurally related compounds such as those described in the literature for pyrrole derivatives with biological activity .
Key Reaction Conditions
The critical reaction parameters for synthesizing this compound may include:
Reaction Step | Reagents | Conditions | Considerations |
---|---|---|---|
Pyrrole Formation | Suitable precursors (e.g., hexane-2,5-dione) | Acid catalysis, moderate temperature | Yield and purity of the pyrrole core |
N-Arylation | 4-Methoxyphenyl halide, base | Transition metal catalysis (e.g., Cu, Pd) | Regioselectivity of substitution |
C3 Functionalization | Formylation reagents (e.g., Vilsmeier-Haack) | Low temperature, anhydrous conditions | Control of regioselectivity |
Reductive Amination | Methylamine, reducing agent | Controlled pH, moderate temperature | Prevention of over-alkylation |
Precise control of reaction conditions, including temperature, solvent choice, and catalyst loading, would be essential for achieving high yields and purity of the target compound .
Molecular Interactions and Reactivity
The reactivity profile of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine is largely determined by its functional groups and electronic structure. The compound's reactivity can be analyzed through its constituent parts and their potential interactions with biological targets or chemical reagents.
Key Reactive Centers
Several structural features contribute to the compound's reactivity:
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The pyrrole ring represents an electron-rich heterocycle that can participate in electrophilic substitution reactions
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The methylamine group provides a nucleophilic center capable of hydrogen bonding and acid-base interactions
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The methoxy group on the phenyl ring contributes electron density through resonance effects
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The benzylic-type position of the amine functionality may be susceptible to oxidation
These reactive centers collectively determine how the molecule interacts with biological systems and chemical environments, potentially influencing its application potential in various fields .
Predicted Interaction Patterns
The structural features of {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine suggest several possible interaction modes with biological targets:
These interaction patterns may contribute to the compound's potential biological activity and its ability to bind to specific protein targets or receptors .
Comparison with Structural Analogs
Understanding {[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}(methyl)amine in context requires comparison with structurally related compounds. This comparison provides insights into how structural modifications might affect properties and activities.
Structural Relatives and Their Properties
Several compounds share structural similarities with the target molecule:
The comparison reveals how subtle structural changes can significantly alter physicochemical properties and biological activities, highlighting the importance of specific substitution patterns on the pyrrole scaffold.
Structure-Activity Relationships
Based on information about related pyrrole derivatives, several structure-activity relationships can be proposed:
These relationships suggest potential optimization strategies for enhancing certain properties or activities through targeted structural modifications .
Studies on structurally similar compounds suggest that 2,5-dimethyl-1H-pyrrol derivatives may demonstrate significant biochemical activities, including potential inhibition of enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial targets for antimicrobial development .
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